molecular formula C17H21N5O3 B2923681 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797223-55-2

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No.: B2923681
CAS No.: 1797223-55-2
M. Wt: 343.387
InChI Key: KBBNLASMXNFSGQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a methoxyphenyl group, a morpholinopyrimidinyl group, and a urea moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the core morpholinopyrimidinyl group This can be achieved through the reaction of morpholine with appropriate pyrimidinyl derivatives under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can be performed on the pyrimidinyl group to produce reduced analogs.

  • Substitution: The urea moiety can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of phenolic derivatives.

  • Reduction: Production of reduced pyrimidinyl analogs.

  • Substitution: Generation of substituted urea derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can be compared with other similar compounds, such as:

  • 1-(2-Methoxyphenyl)piperazine: Similar in having a methoxyphenyl group but differing in the core structure.

  • Urapidil: A related compound used in the treatment of hypertension, differing in its functional groups and applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-14-5-3-2-4-13(14)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBNLASMXNFSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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